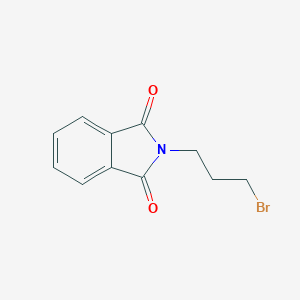

N-(3-Bromopropyl)phthalimide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25170. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromopropyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c12-6-3-7-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJCJJYNVIYVQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40203033 | |

| Record name | N-3-Bromopropylphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5460-29-7 | |

| Record name | N-(3-Bromopropyl)phthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5460-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-3-Bromopropylphthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005460297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-BROMOPROPYL)PHTHALIMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-BROMOPROPYL)PHTHALIMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-3-Bromopropylphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-3-bromopropylphthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-3-BROMOPROPYLPHTHALIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQG2G776PS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-(3-Bromopropyl)phthalimide CAS number and properties

An In-depth Technical Guide to N-(3-Bromopropyl)phthalimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a vital reagent in organic synthesis, serving as a key building block for the introduction of a protected primary amine functionality. Its bifunctional nature, possessing both a reactive bromide and a stable phthalimide (B116566) group, makes it an invaluable tool in the development of novel compounds, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its applications, with a focus on its role in the synthesis of modulators for signaling pathways relevant to drug development.

Core Properties and Identification

This compound is a white to light beige crystalline solid.[1][2][3] Its unique structure allows it to act as a versatile intermediate in a variety of chemical reactions.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Citations |

| CAS Number | 5460-29-7 | [4][5][6][7][8] |

| Molecular Formula | C₁₁H₁₀BrNO₂ | [1][4][5] |

| Molecular Weight | 268.11 g/mol | [5][6] |

| Appearance | White to light beige crystalline powder or crystals | [1][9] |

| Melting Point | 70-76 °C (lit.) | [4][5][6][9][10] |

| Boiling Point | 361.4 °C at 760 mmHg | [4][9] |

| Density | 1.578 g/cm³ | [4][9] |

| Solubility | Sparingly soluble in water (<1 g/L); Soluble in polar solvents like ethanol (B145695) and DMSO. | [1][2][9][10] |

| Flash Point | 172.4 °C | [4][9] |

| Refractive Index | 1.615 | [4] |

| InChI Key | VKJCJJYNVIYVQR-UHFFFAOYSA-N | [5][6] |

| SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCCBr | [5][6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound.

| Spectroscopy | Data Reference | Citations |

| ¹H NMR | 400 MHz in DMSO-d6 | [1][5][11] |

| ¹³C NMR | in CDCl₃ | [1][5][11] |

| IR | KBr disc, nujol mull | [1][11] |

| Mass Spec | Available | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of this compound.

Synthesis of this compound

This protocol describes a common method for synthesizing this compound from potassium phthalimide and 1,3-dibromopropane (B121459).[4][6][9]

Materials:

-

Potassium phthalimide

-

1,3-Dibromopropane

-

Dimethylformamide (DMF) or Dimethylacetamide

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, combine potassium phthalimide (1 equivalent) and DMF (or dimethylacetamide) to form a slurry.[4][9]

-

Add an excess of 1,3-dibromopropane (3-4 equivalents) to the mixture.[4][9]

-

Heat the reaction mixture to 70-120 °C and stir for 2-4 hours.[4][9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing a large volume of ice water to precipitate the crude product.[4][9]

-

Collect the resulting solid by vacuum filtration and wash thoroughly with water to remove any remaining DMF and inorganic salts.

-

The crude this compound can then be dried before purification.

Purification Protocol

Recrystallization is a standard method for purifying the crude product.

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol.[4]

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few minutes before hot filtration to remove the charcoal.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Applications in Research and Drug Development

This compound is a versatile reagent primarily used as a masked form of 3-aminopropyl bromide. This allows for the nucleophilic substitution of the bromide followed by deprotection of the phthalimide to reveal a primary amine. This strategy is widely employed in the synthesis of various biologically active molecules.[3]

Key application areas include:

-

Pharmaceutical Intermediates: It is a precursor for synthesizing a wide range of amino-functionalized compounds and active pharmaceutical ingredients (APIs).[3][9]

-

Organic Synthesis Building Block: It serves as a reliable building block for introducing a protected aminopropyl group in the synthesis of complex organic molecules.[3]

-

Fine Chemical Manufacturing: It is used in the preparation of specialty chemicals, dyes, and materials.[3]

-

Agrochemicals: It is a precursor in the synthesis of certain agrochemicals and has been noted for its use as a fungicide.[1]

Role in Modulating Signaling Pathways: The Case of ABCC1

A significant application of this compound in drug development is in the synthesis of molecules that modulate the activity of ATP-binding cassette (ABC) transporters, such as ABCC1 (also known as Multidrug Resistance Protein 1, MRP1).[8][9]

ABCC1 is a membrane protein that functions as an ATP-dependent efflux pump.[8] In cancer cells, the overexpression of ABCC1 is a major mechanism of multidrug resistance (MDR). It actively transports a wide range of chemotherapeutic drugs out of the cell, reducing their intracellular concentration and thus their efficacy.[8][12]

This compound is used to synthesize flavonoid derivatives and other small molecules that can act as ABCC1 modulators.[9] These modulators can either inhibit the pumping action of ABCC1 or, in some strategies, activate the efflux of specific cellular components like glutathione (B108866) to induce cellular stress, thereby resensitizing cancer cells to chemotherapy.[12]

Safety and Handling

While not classified as a hazardous substance, this compound should be handled with standard laboratory precautions.[13][14]

-

Handling: Avoid creating dust and inhalation.[10] Avoid contact with skin, eyes, and clothing.[14] Use in a well-ventilated area.[10]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat. A dust mask is recommended if handling large quantities.[5][15]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[3][10]

-

Incompatibilities: Incompatible with strong oxidizing agents and strong bases.[10]

Conclusion

This compound (CAS: 5460-29-7) is a cornerstone reagent for chemists and pharmacologists. Its straightforward synthesis and purification, combined with its utility in introducing a protected primary amine, make it an essential tool. Its role in the creation of modulators for critical biological targets, such as the ABCC1 transporter, highlights its importance in the ongoing effort to combat diseases like cancer by overcoming multidrug resistance. This guide serves as a foundational resource for professionals utilizing this versatile compound in their research and development endeavors.

References

- 1. Page loading... [wap.guidechem.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. proquest.com [proquest.com]

- 4. prepchem.com [prepchem.com]

- 5. This compound(5460-29-7) 1H NMR spectrum [chemicalbook.com]

- 6. US20040176613A1 - Method for preparing n-($g(v)-bromoalkyl)phthalimides - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Natural medicinal compounds target signal transduction pathways to overcome ABC drug efflux transporter-mediated multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound - Natural Micron Pharm Tech [nmpharmtech.com]

- 10. ABCC1 ATP binding cassette subfamily C member 1 (ABCC1 blood group) [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 11. Page loading... [wap.guidechem.com]

- 12. researchgate.net [researchgate.net]

- 13. spectrabase.com [spectrabase.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to N-(3-Bromopropyl)phthalimide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of N-(3-Bromopropyl)phthalimide, a key reagent in organic synthesis and drug discovery. This document details experimental protocols for its synthesis and purification and outlines its applications, particularly in the development of novel therapeutic agents. All quantitative data is presented in easily digestible tables, and key experimental workflows are visualized using diagrams for enhanced clarity.

Core Properties of this compound

This compound is a white to off-white crystalline solid at room temperature.[1][2] It is characterized by the presence of a phthalimide (B116566) group attached to a bromopropyl moiety, making it a valuable building block for introducing a protected primary amine functionality in a variety of chemical structures.[1]

Physical and Chemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below, compiled from various sources.

| Property | Value | References |

| Molecular Formula | C₁₁H₁₀BrNO₂ | [1][3][4] |

| Molecular Weight | 268.11 g/mol | [4][5][6] |

| CAS Number | 5460-29-7 | [1][3][4] |

| Appearance | White to beige crystalline powder or crystals | [1][7][8] |

| Melting Point | 70-76 °C | [3][7][9] |

| Boiling Point | 361.4 °C at 760 mmHg | [3][4] |

| Density | 1.578 g/cm³ | [3][4] |

| Solubility | Sparingly soluble in water (<1 g/L)[1][7]; Soluble in organic solvents like ethanol, ether, and DMF[2][4][7] | |

| Flash Point | 172.4 °C | [3][4] |

| Refractive Index | 1.615 | [3] |

| LogP | 2.00550 | [3] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Features/Notes | References |

| ¹H NMR | Spectra available in DMSO-d₆ and predictions are accessible. | [3][10][11] |

| ¹³C NMR | Spectra available in CDCl₃ and predictions are accessible. | [3][12] |

| Infrared (IR) | Spectra available as KBr disc and nujol mull. | [3][13][14] |

| Mass Spectrometry (MS) | GC-MS data is available. | [5] |

| Raman Spectroscopy | Data available. | [3][10] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of potassium phthalimide with 1,3-dibromopropane (B121459).[4]

Materials:

-

Potassium phthalimide (0.025 mol)

-

1,3-dibromopropane (0.10 mol)

-

Tetrabutylammonium bromide (TBAB) (0.5 g)

-

N,N-Dimethylformamide (DMF) (50 mL)

-

Ethyl acetate

-

Ice water

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

In a 100 mL round-bottom flask, combine potassium phthalimide (0.025 mol), 1,3-dibromopropane (0.10 mol), and TBAB (0.5 g) in 50 mL of DMF.

-

Heat the reaction mixture to 70°C with stirring for 2.0 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing ice water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the organic phase sequentially with water.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Allow the resulting residue to stand overnight to facilitate crystallization.

-

The product is obtained as a white solid.[4]

A diagrammatic representation of this workflow is provided below.

Caption: Synthetic workflow for this compound.

Purification

The crude this compound can be purified to remove unreacted starting materials and byproducts, such as the bis-phthalimido impurity.

Methods:

-

Soxhlet Extraction: The crude product can be placed in a Soxhlet apparatus and extracted with diethyl ether (Et₂O). The bis-phthalimido impurity is insoluble in Et₂O and remains in the thimble.[4]

-

Recrystallization: After the evaporation of the diethyl ether from the Soxhlet extraction, the residue can be further purified by recrystallization from ethanol, aqueous ethanol, or petroleum ether.[4]

Applications in Drug Discovery and Development

This compound serves as a versatile reagent in the synthesis of various organic compounds with potential therapeutic applications.[1][4]

-

Synthesis of ABCC1 Modulators: It is utilized in the synthesis of flavonoid derivatives that act as selective modulators of the ATP-binding cassette sub-family C member 1 (ABCC1), also known as multidrug resistance-associated protein 1 (MRP1). These compounds are valuable pharmacological tools for investigating the role of ABCC1 in drug resistance.[4]

-

Development of Antitumor Compounds: this compound is a precursor in the synthesis of derivatives of Hederagenin, a triterpenoid. These synthetic derivatives are being explored for the development of new antitumor agents.[4]

-

General Organic Synthesis: The compound is widely used to introduce a 3-aminopropyl group after deprotection of the phthalimide. This is a common strategy in the synthesis of pharmaceuticals and agrochemicals.[1]

While this compound is a crucial intermediate, there is currently no evidence to suggest that it directly modulates specific signaling pathways itself. Its primary role in a biological context is as a synthetic precursor to biologically active molecules. The logical relationship of its application in drug discovery is illustrated below.

Caption: Role of this compound in drug discovery.

Safety and Handling

According to safety data sheets, this compound is not classified as a hazardous substance or mixture under GHS and Regulation (EC) No 1272/2008.[15] However, standard laboratory safety precautions should always be observed. It is advised to avoid contact with skin, eyes, and clothing and to handle the compound in a well-ventilated area. Personal protective equipment, including gloves, safety glasses, and a dust mask, should be worn.[6] The compound is stable under normal conditions and should be stored in a dry, cool, and well-ventilated place.[9] Incompatible materials include strong oxidizing agents and strong bases.[9]

References

- 1. Page loading... [guidechem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Page loading... [guidechem.com]

- 4. This compound CAS#: 5460-29-7 [m.chemicalbook.com]

- 5. N-3-Bromopropylphthalimide | C11H10BrNO2 | CID 21611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-(3-溴丙基)邻苯二甲酰亚胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. taiyo-fc.co.jp [taiyo-fc.co.jp]

- 9. fishersci.com [fishersci.com]

- 10. This compound(5460-29-7) 1H NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. sigmaaldrich.cn [sigmaaldrich.cn]

N-(3-Bromopropyl)phthalimide molecular weight and formula

An In-depth Technical Guide to N-(3-Bromopropyl)phthalimide

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, and its common applications in research and development. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Properties and Molecular Formula

This compound is a chemical compound widely used as a reagent in organic synthesis.[1][2] It is particularly useful for introducing a protected primary amine group in various chemical structures.[2] The phthalimide (B116566) group serves as a protecting group for the amine, which can be later deprotected under specific conditions. This reagent is also utilized in the synthesis of flavonoid derivatives and Hederagenin, a triterpene with potential antitumor properties.[1]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₁₁H₁₀BrNO₂ | [3][4][5][6] |

| Molecular Weight | 268.11 g/mol | [4][6][7][8] |

| CAS Number | 5460-29-7 | [3][4][6][7] |

| Melting Point | 72-74 °C | [1][4][8] |

| Boiling Point | 361.4 °C at 760 mmHg | [3] |

| EINECS Number | 226-738-5 | [3][4][6] |

| Appearance | White to light beige crystalline powder | [1][5] |

Experimental Protocols: Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of potassium phthalimide with 1,3-dibromopropane (B121459).[1][9] This nucleophilic substitution reaction is a standard procedure for the N-alkylation of phthalimide.

Materials

-

Potassium phthalimide

-

1,3-Dibromopropane

-

Dimethylformamide (DMF)

-

Tetrabutylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)

-

Ethyl acetate

-

Ice water

Procedure

-

In a reaction vessel, dissolve 0.025 mol of potassium phthalimide and 0.5 g of TBAB in 50 mL of DMF.[1]

-

Add 0.10 mol of 1,3-dibromopropane to the solution.[1]

-

Heat the reaction mixture to 70°C and maintain this temperature for 2 hours with continuous stirring.[1]

-

After the reaction is complete, allow the mixture to cool to room temperature.[1]

-

Pour the cooled reaction mixture into ice water to precipitate the product.[1]

-

Extract the aqueous mixture with ethyl acetate.[1]

-

Wash the organic phase with water, then dry it over an anhydrous salt (e.g., sodium sulfate).

-

Concentrate the organic phase by evaporating the solvent.

-

Allow the concentrated solution to stand, which will result in the crystallization of this compound as a white solid.[1]

-

The resulting crystals can be further purified by recrystallization from ethanol.[9]

Visualized Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound as described in the experimental protocol.

Caption: Workflow for the synthesis of this compound.

References

- 1. This compound CAS#: 5460-29-7 [m.chemicalbook.com]

- 2. This compound - Natural Micron Pharm Tech [nmpharmtech.com]

- 3. Page loading... [guidechem.com]

- 4. This compound 98 5460-29-7 [sigmaaldrich.com]

- 5. Page loading... [wap.guidechem.com]

- 6. taiyo-fc.co.jp [taiyo-fc.co.jp]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 5460-29-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

N-(3-Bromopropyl)phthalimide synthesis from 1,3-dibromopropane

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(3-Bromopropyl)phthalimide from 1,3-dibromopropane (B121459). This process, a variant of the Gabriel synthesis, is a crucial step in various organic syntheses, particularly in the development of pharmaceuticals and other fine chemicals.[1][2] This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes the reaction pathway and experimental workflow.

Reaction Principle: The Gabriel Synthesis

The synthesis of this compound from 1,3-dibromopropane is a classic example of the Gabriel synthesis. This method is widely used for the preparation of primary amines and their derivatives.[3][4] The reaction involves the N-alkylation of potassium phthalimide (B116566) with an alkyl halide.[4][5] In this specific synthesis, 1,3-dibromopropane serves as the alkylating agent. The phthalimide anion acts as a surrogate for the ammonia (B1221849) anion (NH₂⁻), effectively preventing the over-alkylation that can occur with direct amination of alkyl halides.[5][6]

The core of the reaction is a nucleophilic substitution where the phthalimide anion attacks one of the primary carbons of 1,3-dibromopropane, displacing a bromide ion. The use of a large excess of 1,3-dibromopropane is a common strategy to minimize the formation of the dialkylated byproduct, 1,3-diphthalimidopropane.

Quantitative Data Summary

The following table summarizes various reported experimental conditions and outcomes for the synthesis of this compound, providing a comparative overview for researchers to select the most suitable protocol for their needs.

| Parameter | Method 1 | Method 2 | Method 3 |

| Potassium Phthalimide | 90 g | 15 g | 30 mmol |

| 1,3-Dibromopropane | 74 mL | 101 g (0.5 mol) | 100 mmol |

| Solvent | Dimethylacetamide (300 mL) | Acetone (250 mL) | DMF (50 mL) |

| Reaction Temperature | 120°C | Reflux | 60°C |

| Reaction Time | 4 hours | Not specified | 2 hours |

| Yield | 77%[7] | 72%[8] | Not specified |

| Melting Point (°C) | 65°C[7] | 72-74°C (literature value) | Not specified |

| Work-up | Poured into water, filtered, recrystallized from ethanol (B145695).[7] | Not specified | Evaporation of solvent, extraction with CHCl₃ and water, crystallization from ethanol.[8] |

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound based on a commonly cited procedure.[7]

Materials:

-

Potassium phthalimide (90 g)

-

1,3-Dibromopropane (74 mL)

-

Dimethylacetamide (300 mL)

-

Ethanol (for recrystallization)

-

Deionized water

Equipment:

-

Round-bottom flask (appropriate size)

-

Reflux condenser

-

Heating mantle with a stirrer

-

Buchner funnel and flask

-

Filter paper

-

Beakers

-

Crystallizing dish

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 90 g of potassium phthalimide with 300 mL of dimethylacetamide.

-

Addition of Reagent: Stir the mixture and add 74 mL of 1,3-dibromopropane to the flask.

-

Reaction: Heat the reaction mixture to 120°C and maintain this temperature for 4 hours with continuous stirring.[7]

-

Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction solution into 1 L of cold water. This will cause the product to precipitate out of the solution.

-

Filtration: Collect the resulting crystals by suction filtration using a Buchner funnel.[7] Wash the crude product with a small amount of cold water.

-

Recrystallization: Purify the crude product by recrystallization from ethanol to obtain pure this compound crystals.[7]

-

Drying: Dry the purified crystals in a vacuum oven or desiccator.

-

Characterization: Determine the melting point of the final product and, if desired, further characterize using techniques such as NMR and IR spectroscopy to confirm its identity and purity. The expected melting point is in the range of 65-74°C.[7]

Visualizations

The following diagrams illustrate the reaction pathway and a general experimental workflow for the synthesis.

Caption: Reaction pathway for the synthesis of this compound.

Caption: General experimental workflow for the synthesis and purification.

References

- 1. Page loading... [guidechem.com]

- 2. This compound - Natural Micron Pharm Tech [nmpharmtech.com]

- 3. byjus.com [byjus.com]

- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 5. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. prepchem.com [prepchem.com]

- 8. US20040176613A1 - Method for preparing n-($g(v)-bromoalkyl)phthalimides - Google Patents [patents.google.com]

The Synthesis of N-(3-Bromopropyl)phthalimide: A Mechanistic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of N-(3-Bromopropyl)phthalimide, a key intermediate in organic synthesis, particularly in the preparation of primary amines and other functionalized molecules relevant to drug discovery and development. This document details the underlying reaction mechanism, provides a comparative analysis of various experimental protocols, and includes essential analytical data for product characterization.

Core Mechanism: A Specialized Gabriel Synthesis

The formation of this compound is a classic example of the Gabriel synthesis, a robust method for the preparation of primary amines that effectively avoids the overalkylation often encountered with direct alkylation of ammonia.[1][2][3] The synthesis proceeds in two key stages: the formation of the phthalimide (B116566) anion followed by its nucleophilic attack on an alkyl halide.

In this specific synthesis, the nucleophile is the phthalimide anion, and the electrophile is 1,3-dibromopropane (B121459). The reaction is a nucleophilic substitution, specifically an SN2 reaction.[1][4]

The process begins with the deprotonation of phthalimide at the nitrogen atom. This is typically achieved using a base such as potassium hydroxide (B78521) or potassium carbonate, which results in the formation of a resonance-stabilized phthalimide anion.[2][3] This anion is a potent nucleophile. Subsequently, the phthalimide anion attacks one of the primary carbons of 1,3-dibromopropane, displacing a bromide ion and forming the this compound product.[5]

It is crucial to control the stoichiometry of the reactants to favor the mono-alkylation product. An excess of 1,3-dibromopropane is often used to minimize the formation of the dialkylated byproduct, 1,3-diphthalimidopropane.

Reaction Pathway Diagram

Caption: Reaction mechanism for this compound formation.

Experimental Protocols and Quantitative Data

The synthesis of this compound can be accomplished through various methodologies, with differences in the choice of base, solvent, and reaction conditions influencing the yield and purity of the final product. Below is a summary of representative experimental protocols and their reported outcomes.

| Reactants | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Potassium Phthalimide, 1,3-Dibromopropane | - | N,N-Dimethylacetamide | 120 | 4 | 77 | [6] |

| Phthalimide, 1,3-Dibromopropane | K₂CO₃ | DMF | Room Temp. | - | 80 | [7] |

| Potassium Phthalimide, 1,3-Dibromopropane | - | Acetone | Reflux | - | 72 | [8] |

| Potassium Phthalimide, Trimethylene Bromide | - | - | - | - | 78 | [9] |

Detailed Experimental Protocols

Protocol 1: Using Potassium Phthalimide in Dimethylacetamide [6]

-

Reaction Setup: A mixture of 90 g of potassium phthalimide in 300 ml of N,N-dimethylacetamide is stirred in a suitable reaction vessel.

-

Addition of Alkyl Halide: To this suspension, 74 ml of 1,3-dibromopropane is added.

-

Reaction Conditions: The reaction mixture is heated to 120°C and maintained at this temperature for 4 hours.

-

Work-up and Isolation: The reaction solution is cooled and then poured into 1 liter of water. The resulting crystalline precipitate is collected by suction filtration.

-

Purification: The crude product is recrystallized from ethanol (B145695) to yield 100 g (77%) of this compound.

Protocol 2: Using Phthalimide and Potassium Carbonate in DMF [7][10]

-

Reaction Setup: In a round-bottom flask, phthalimide and anhydrous potassium carbonate are suspended in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere.

-

Addition of Alkyl Halide: 1,3-dibromopropane is added to the stirred suspension.

-

Reaction Conditions: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.

-

Work-up and Isolation: The reaction mixture is poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography or recrystallization to afford the pure this compound.

Experimental Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. byjus.com [byjus.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Gabriel Phthalimide Synthesis Mechanism [unacademy.com]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. US20040176613A1 - Method for preparing n-($g(v)-bromoalkyl)phthalimides - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]

A Technical Guide to the Solubility of N-(3-Bromopropyl)phthalimide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of N-(3-Bromopropyl)phthalimide in organic solvents. Due to a scarcity of publicly available quantitative solubility data for this compound, this document provides a comprehensive overview of its known qualitative solubility characteristics. Furthermore, it details a general experimental protocol for the precise determination of its solubility, enabling researchers to generate crucial data for applications in organic synthesis, pharmaceutical development, and materials science.

Introduction

This compound is a vital reagent in organic synthesis, frequently employed as a precursor for the introduction of a protected primary amine functionality. Its utility in the synthesis of pharmaceuticals and other complex organic molecules necessitates a thorough understanding of its physical properties, particularly its solubility in various organic solvents. This property is critical for reaction optimization, purification processes such as recrystallization, and the formulation of drug delivery systems.

This guide summarizes the available qualitative solubility information for this compound and provides a detailed, generalized experimental protocol for the quantitative determination of its solubility.

Physicochemical Properties of this compound

-

Appearance: White to off-white crystalline solid.[1]

-

Molecular Formula: C₁₁H₁₀BrNO₂

-

Molecular Weight: 268.11 g/mol

Qualitative Solubility of this compound

The table below summarizes the qualitative solubility of this compound in various organic solvents based on available information.

| Solvent | Polarity | Qualitative Solubility | Source / Rationale |

| Water | High | Sparingly soluble to insoluble (<1 g/L). | Stated in multiple chemical safety and data sheets.[2][8][9] |

| Ethanol (EtOH) | High | Soluble, particularly when heated. | Mentioned as a suitable solvent for recrystallization, implying good solubility at elevated temperatures and lower solubility at room temperature.[2] |

| Dimethyl Sulfoxide (DMSO) | High | Likely to be soluble.[1][7] | As a strong polar aprotic solvent, it is expected to dissolve this compound.[10][11][12] |

| Dimethylformamide (DMF) | High | Soluble. | Used as a reaction solvent for the synthesis of this compound, indicating solubility of the product.[2][13] |

| Diethyl Ether (Et₂O) | Low | Soluble. | Used in Soxhlet extraction for purification, which indicates solubility.[2] |

| Ethyl Acetate (EtOAc) | Medium | Soluble. | Used as an extraction solvent during its synthesis.[2] |

| Petroleum Ether | Low | Sparingly soluble to insoluble at room temperature. | Mentioned as a solvent for recrystallization, suggesting solubility at higher temperatures but not at room temperature.[2] |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method followed by gravimetric analysis. This method is considered a reliable technique for measuring thermodynamic solubility.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to ±0.0001 g)

-

Thermostatic shaker bath or incubator

-

Screw-capped vials or flasks

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Syringes

-

Pre-weighed glass vials for collecting the filtrate

-

Vacuum oven or desiccator

-

General laboratory glassware (beakers, graduated cylinders)

Experimental Procedure

-

Preparation:

-

Ensure all glassware is clean and dry.

-

Pre-weigh several collection vials and record their masses.

-

-

Sample Preparation (Isothermal Saturation):

-

Add an excess amount of this compound to a screw-capped vial. An excess is necessary to ensure a saturated solution is formed, with undissolved solid remaining at equilibrium.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. The time required can vary and may need to be determined empirically (typically 24-72 hours). Equilibrium is reached when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the vials to stand undisturbed in the thermostatic bath for a short period (e.g., 30 minutes) to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.

-

Quickly attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed collection vial. This step removes any undissolved solid particles. Record the volume of the collected filtrate.

-

-

Gravimetric Analysis:

-

Place the collection vial containing the filtered saturated solution in a vacuum oven at a temperature below the boiling point of the solvent to slowly evaporate the solvent. Alternatively, a desiccator under vacuum can be used.

-

Continue drying until a constant weight of the solid residue (this compound) is achieved.

-

Weigh the vial with the dried solid.

-

Data Calculation

-

Mass of Dissolved Solid:

-

Subtract the initial mass of the empty collection vial from the final mass of the vial with the dried solid to determine the mass of this compound that was dissolved in the collected volume of the solvent.

-

-

Solubility Calculation:

-

Calculate the solubility in grams per liter (g/L) using the following formula:

Solubility (g/L) = Mass of dissolved solid (g) / Volume of collected filtrate (L)

-

The solubility can also be expressed in other units, such as mol/L or g/100 mL, by applying the appropriate conversions.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility and the conceptual relationship between polarity and solubility.

Caption: Experimental workflow for determining solubility.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chem.ws [chem.ws]

- 4. www1.udel.edu [www1.udel.edu]

- 5. N-(3-溴丙基)邻苯二甲酰亚胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound 98 5460-29-7 [sigmaaldrich.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pharmajournal.net [pharmajournal.net]

- 9. scribd.com [scribd.com]

- 10. scribd.com [scribd.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. Reagents & Solvents [chem.rochester.edu]

- 13. This compound CAS#: 5460-29-7 [m.chemicalbook.com]

An In-depth Technical Guide to the Stability and Storage of N-(3-Bromopropyl)phthalimide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(3-Bromopropyl)phthalimide is a crucial reagent in organic synthesis, primarily utilized for the introduction of a protected primary amine functionality. Its stability is paramount to ensure reaction reproducibility, purity of products, and safety in the laboratory. This guide provides a comprehensive overview of the stability profile, recommended storage conditions, potential degradation pathways, and methodologies for assessing the integrity of this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are fundamental to its handling and storage.

| Property | Value | References |

| CAS Number | 5460-29-7 | [1] |

| Molecular Formula | C₁₁H₁₀BrNO₂ | [1] |

| Molecular Weight | 268.11 g/mol | |

| Appearance | White to light beige crystalline powder or crystals. | |

| Melting Point | 72-74 °C (lit.) | |

| Solubility | Slightly soluble in water. Soluble in various organic solvents. | |

| Purity (Typical) | ≥98% |

Stability Profile

This compound is generally considered stable under standard ambient conditions (room temperature). However, its stability can be compromised by exposure to certain environmental factors and incompatible materials.

General Stability

The product is chemically stable when stored according to recommendations. The primary factors influencing its long-term stability are temperature, moisture, light, and contact with incompatible substances.

Incompatible Materials

Contact with the following substances should be avoided to prevent degradation and potentially hazardous reactions:

-

Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.

-

Strong Bases: May promote hydrolysis or elimination reactions, degrading the compound.

Hazardous Decomposition Products

Upon thermal decomposition, this compound may generate irritating and highly toxic gases, including:

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Nitrogen oxides (NOx)

-

Hydrogen halides (e.g., HBr)

Recommended Storage and Handling

Proper storage and handling are critical to maintain the quality and ensure the safety of this compound.

Storage Conditions

The following conditions are recommended for optimal long-term storage:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Some suppliers recommend storage below 40°C. | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Store in a tightly closed container. For long-term storage, consider an inert atmosphere (e.g., Argon, Nitrogen). | Prevents exposure to atmospheric moisture which can cause hydrolysis. |

| Light | Store away from direct light. | While specific photostability data is not readily available, it is good practice to protect from light to prevent potential photodegradation. |

| Location | Store in a well-ventilated area away from incompatible materials. | Ensures safety in case of accidental release and prevents contact with reactive substances. |

Handling Workflow

The logical workflow for handling this compound in a laboratory setting is depicted below. Adherence to this workflow minimizes risk and preserves the integrity of the compound.

Potential Degradation Pathways

While specific kinetic studies on this compound are not widely published, degradation can be predicted based on its chemical structure—an alkyl halide and a phthalimide (B116566) group. The primary degradation pathways are likely to be hydrolysis and elimination.

-

Hydrolysis: The C-Br bond is susceptible to nucleophilic attack by water, which would lead to the formation of N-(3-hydroxypropyl)phthalimide and hydrobromic acid. This process is expected to be slow in neutral water but is catalyzed by acidic or, more significantly, basic conditions.

-

Elimination: In the presence of a strong, non-nucleophilic base, an E2 elimination reaction could occur, yielding N-allylphthalimide and HBr.

-

Phthalimide Ring Opening: Under strongly basic or acidic conditions, the phthalimide ring itself can undergo hydrolysis, ultimately yielding phthalic acid and 3-bromopropan-1-amine.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to stress conditions to accelerate decomposition and identify potential degradation products.

General Protocol for Forced Degradation

Forced degradation studies are essential for developing stability-indicating analytical methods.[2][3]

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

-

Stress Conditions: Expose the solutions to the following conditions:

-

Acidic Hydrolysis: Add 0.1 N HCl and reflux at 60°C for a specified period (e.g., 30 minutes).[2]

-

Alkaline Hydrolysis: Add 0.1 N NaOH and reflux at 60°C for a specified period.[2]

-

Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.[3]

-

Thermal Degradation: Heat the solid compound in an oven at a temperature below its melting point (e.g., 60°C).

-

Photodegradation: Expose a solution to UV light.

-

-

Analysis: Analyze the stressed samples at various time points using a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).

Stability-Indicating Method (HPLC)

A reverse-phase HPLC method is typically suitable for monitoring the purity of this compound and detecting its degradation products.

| Parameter | Example Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 220 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Methodology:

-

Develop an HPLC method that provides good resolution between the main this compound peak and any peaks arising from degradation products.

-

Inject samples from the forced degradation study.

-

Monitor the decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products.

-

The method is considered "stability-indicating" if it can resolve and quantify the parent compound in the presence of its degradation products.[4][5]

Application in Synthesis: The Gabriel Synthesis

This compound is a classic reagent in the Gabriel synthesis, a reliable method for forming primary amines while avoiding over-alkylation.[6][7] The workflow illustrates the utility of this reagent.

Conclusion

This compound is a stable compound when stored under appropriate conditions—cool, dry, and protected from light and incompatible materials. The primary risks to its stability are hydrolysis and reactions with strong bases. For researchers and drug development professionals, understanding these stability characteristics and implementing proper handling procedures are essential for achieving reliable and safe synthetic outcomes. The use of stability-indicating analytical methods, such as HPLC, is recommended for quality control and for studies investigating the compound's behavior under stress conditions.

References

- 1. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. ijrpp.com [ijrpp.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijcrt.org [ijcrt.org]

- 5. ijsdr.org [ijsdr.org]

- 6. Ch22: Gabriel synthesis of RNH2 [chem.ucalgary.ca]

- 7. byjus.com [byjus.com]

Spectral Analysis of N-(3-Bromopropyl)phthalimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N-(3-Bromopropyl)phthalimide (CAS No: 5460-29-7), a key intermediate in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its characterization and application in research and drug development.

Chemical Structure and Properties

-

IUPAC Name: 2-(3-bromopropyl)isoindole-1,3-dione

-

Molecular Weight: 268.11 g/mol [3]

-

Appearance: White to light beige crystalline powder or crystals.[2]

-

Melting Point: 72-74 °C[3]

Spectral Data

The following sections present the key spectral data for this compound, crucial for its structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

Table 1: ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 7.862 | m | 2H | Aromatic (H-4, H-7) | DMSO-d₆ |

| 7.842 | m | 2H | Aromatic (H-5, H-6) | DMSO-d₆ |

| 3.712 | t | 2H | N-CH₂- | DMSO-d₆ |

| 3.569 | t | 2H | -CH₂-Br | DMSO-d₆ |

| 2.160 | p | 2H | -CH₂-CH₂-CH₂- | DMSO-d₆ |

Data sourced from ChemicalBook.[1]

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 168.18 | Carbonyl (C=O) | CDCl₃ |

| 134.04 | Aromatic (C-4, C-7) | CDCl₃ |

| 132.02 | Aromatic (C-3a, C-7a) | CDCl₃ |

| 123.29 | Aromatic (C-5, C-6) | CDCl₃ |

| 36.72 | N-CH₂- | CDCl₃ |

| 31.65 | -CH₂-Br | CDCl₃ |

| 29.83 | -CH₂-CH₂-CH₂- | CDCl₃ |

Data sourced from ChemicalBook.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| ~3050 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch |

| ~1770 and ~1715 | Asymmetric and symmetric C=O stretching (imide) |

| ~1600 | Aromatic C=C stretch |

| ~1400 | C-N stretch |

| ~720 | C-Br stretch |

| ~720 | Ortho-disubstituted benzene (B151609) C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound shows the molecular ion peak and various fragment ions, which are useful for confirming the molecular weight and aspects of the structure.

Table 4: Key Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 267/269 | [M]⁺ and [M+2]⁺ molecular ions (due to ⁷⁹Br and ⁸¹Br isotopes) |

| 188 | [M - Br]⁺ |

| 160 | Phthalimide fragment |

| 76 | Benzene fragment |

Experimental Protocols

The following sections outline the generalized experimental procedures for acquiring the spectral data presented above.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: A sample of this compound (approximately 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00 ppm).

-

Instrument Setup: The NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument.[2] The instrument is tuned and the magnetic field is shimmed to achieve optimal resolution and line shape.

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key acquisition parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the ¹³C NMR spectrum, which results in a spectrum with single lines for each unique carbon atom. A wider spectral width (e.g., 250 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are required compared to ¹H NMR.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to obtain the frequency-domain spectra. The spectra are then phase-corrected, and the baseline is corrected. The chemical shifts are referenced to the internal standard (TMS). For ¹H NMR spectra, the signals are integrated to determine the relative number of protons.

IR Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (KBr Pellet Method):

-

Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture should be homogenous.

-

Pellet Formation: The ground mixture is transferred to a pellet die and pressed under high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.

-

Spectrum Acquisition: A background spectrum of a pure KBr pellet is first recorded. Then, the sample pellet is placed in the sample holder of an FTIR spectrometer.

-

Data Collection: The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹. The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC/MS). The sample is vaporized in the ion source.

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺).

-

Fragmentation: The high energy of the molecular ions causes them to fragment into smaller, charged species. The fragmentation pattern is characteristic of the molecule's structure.[6]

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the spectral data to confirm the structure of this compound.

References

safety and handling precautions for N-(3-Bromopropyl)phthalimide

An In-depth Technical Guide to the Safety and Handling of N-(3-Bromopropyl)phthalimide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the (CAS No: 5460-29-7), a chemical intermediate widely used in organic synthesis, particularly in the development of pharmaceutical compounds.[1][2][3] Adherence to proper safety protocols is critical when working with this substance due to its potential hazards. The toxicological properties of this material have not been fully investigated, warranting a cautious approach.[4]

Chemical and Physical Properties

This compound is a white to light beige crystalline solid.[4][5] A summary of its key physical and chemical properties is presented below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 5460-29-7 | [1][6] |

| Molecular Formula | C₁₁H₁₀BrNO₂ | [1][7] |

| Molecular Weight | 268.11 g/mol | [6][7] |

| Appearance | White to light beige crystals or powder | [1][4] |

| Melting Point | 72-74 °C (lit.) | [1][6] |

| Boiling Point | 361.4 °C at 760 mmHg | [8] |

| Density | 1.578 g/cm³ | [1][8] |

| Solubility | Slightly soluble in water. | [5] |

| Flash Point | 172.4 °C / Not applicable | [8][9] |

Hazard Identification and GHS Classification

Caution is advised as this compound may cause eye, skin, and respiratory tract irritation.[4][10] While some safety data sheets (SDS) classify it as not a hazardous substance or mixture under GHS, others provide specific warnings.[11] This discrepancy underscores the need for careful handling.

GHS Hazard Statements (based on aggregated data):

-

H302: Harmful if swallowed (reported in 25% of GHS classifications).[7]

-

H315: Causes skin irritation (reported in 75% of GHS classifications).[7]

-

H319: Causes serious eye irritation.[10]

-

H335: May cause respiratory irritation.[10]

Precautionary Statements:

-

P261: Avoid breathing dust.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

The logical workflow for assessing and mitigating hazards when handling this compound is illustrated below.

Caption: Hazard assessment and mitigation workflow for this compound.

Experimental Protocols & Safety Measures

While specific toxicological studies and their detailed experimental protocols for this compound are not extensively available in public literature, handling procedures should be based on established best practices for similar chemical compounds.

General Handling Protocol:

-

Preparation: Before handling, ensure the work area, typically a chemical fume hood, is clean and uncluttered. Confirm that an eyewash station and safety shower are accessible.[5]

-

Personal Protective Equipment (PPE): Don appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[4][5] If dust generation is likely, a NIOSH-approved N95 respirator is required.

-

Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood to minimize inhalation exposure and prevent dust dispersion.[11] Avoid creating dust.[5]

-

Reaction Setup: When setting up reactions, ensure the apparatus is secure. If heating, use a well-controlled heating mantle and monitor the reaction closely.

-

Post-Handling: After handling, wash hands and forearms thoroughly. Decontaminate all surfaces and equipment.

-

Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[5][11]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

| Exposure Route | First Aid Measures | Reference(s) |

| Inhalation | Remove to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention. | [4][12] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. | [4][12] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. | [4] |

| Ingestion | Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek medical attention. | [4][12] |

Accidental Release Measures: For spills, evacuate the area. Wear appropriate PPE as outlined in Section 3. Sweep up the solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[5] Clean the affected area thoroughly. Prevent the product from entering drains.[11]

The following diagram outlines the general emergency response workflow.

Caption: General emergency response workflow for spills or personnel exposure.

Fire-Fighting Measures and Stability

Stability: this compound is stable under normal storage conditions.[5] Incompatible materials include strong oxidizing agents and strong bases.[5]

Fire-Fighting Measures:

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[4]

-

Hazards from Combustion: During a fire, irritating and highly toxic gases may be generated, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen halides.[4][5]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][5]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to be released into the environment.[5] Waste should be handled by a licensed professional waste disposal service.

References

- 1. This compound CAS#: 5460-29-7 [m.chemicalbook.com]

- 2. This compound - Natural Micron Pharm Tech [nmpharmtech.com]

- 3. This compound | 5460-29-7 [chemicalbook.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound 98 5460-29-7 [sigmaaldrich.com]

- 7. N-3-Bromopropylphthalimide | C11H10BrNO2 | CID 21611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. This compound 98 5460-29-7 [sigmaaldrich.com]

- 10. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

N-(3-Bromopropyl)phthalimide: A Technical Guide to its Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological properties of N-(3-Bromopropyl)phthalimide have not been fully investigated. This document summarizes the currently available information and outlines the standard methodologies that would be employed for a comprehensive toxicological evaluation. All work with this compound should be conducted with appropriate personal protective equipment and engineering controls.

Introduction

This compound is a chemical intermediate used in the synthesis of various organic compounds. Due to its potential for human exposure during research and manufacturing, a thorough understanding of its toxicological profile is essential. However, publicly available, peer-reviewed toxicological data for this specific compound is scarce. This guide provides a summary of the available hazard information and details the standard experimental protocols that would be required to perform a comprehensive toxicological assessment.

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). However, it is noted that the toxicological properties have not been fully investigated. Potential hazards include irritation to the eyes, skin, and respiratory tract.

To provide some context, the toxicological data for the parent compound, phthalimide (B116566), is presented below. It is important to note that the addition of the 3-bromopropyl group may significantly alter the toxicological profile.

Quantitative Toxicological Data

As specific quantitative toxicological data for this compound is not available, the following table summarizes the data for the parent compound, phthalimide.

| Toxicological Endpoint | Test Species | Route of Administration | Value | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | > 5,000 mg/kg | [1] |

| Acute Oral Toxicity (LD50) | Mouse | Oral | 5,000 mg/kg | [2] |

| Acute Intraperitoneal Toxicity (LD50) | Mouse | Intraperitoneal | 1,175 mg/kg | [2] |

General Toxicity of Phthalimides

Studies on various phthalimide derivatives have shown a range of biological activities and toxicities. Some phthalimides exhibit low acute toxicity. However, due to the structural similarity of the phthalimide moiety to thalidomide, concerns about potential reproductive and developmental toxicity are often raised for this class of compounds. Some studies have investigated the cytotoxic and genotoxic effects of specific phthalimide derivatives, revealing that biological activity is highly dependent on the nature of the N-substituent. For instance, N-acyloxymethyl-phthalimides have been shown to deliver genotoxic formaldehyde (B43269) to human cells.

Standard Experimental Protocols for Toxicological Assessment

A comprehensive toxicological evaluation of this compound would involve a battery of standardized tests, primarily following the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These protocols are internationally accepted and ensure the reliability and comparability of data.

Acute Oral Toxicity

Guideline: OECD Test Guideline 423 (Acute Toxic Class Method)[3][4]

Objective: To determine the acute oral toxicity of a substance and to obtain information on its hazard classification.

Methodology:

-

Animals: Typically, young adult rats of a single sex (usually females) are used.

-

Housing and Fasting: Animals are housed in appropriate conditions and fasted prior to dosing (food, but not water, is withheld overnight).

-

Dose Administration: The test substance is administered orally by gavage in a single dose. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Observation: A stepwise procedure is used, with a group of three animals per step. The outcome of each step determines the next step:

-

If mortality occurs, the test is repeated with a lower dose.

-

If no mortality occurs, the test is repeated with a higher dose.

-

-

Clinical Signs: Animals are observed for signs of toxicity shortly after dosing and periodically for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior patterns.

-

Body Weight: Individual animal weights are recorded shortly before the test substance is administered and at least weekly thereafter.

-

Pathology: At the end of the study, all animals are subjected to a gross necropsy.

Genotoxicity

A standard battery of in vitro and in vivo tests is required to assess the genotoxic potential of a substance.

Guideline: OECD Test Guideline 471 (Bacterial Reverse Mutation Test - Ames Test)

Objective: To detect gene mutations induced by the test substance.

Methodology:

-

Test System: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations are used.

-

Procedure: The tester strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix from rat liver).

-

Endpoint: The number of revertant colonies (bacteria that have regained their ability to grow in a selective medium) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

Guideline: OECD Test Guideline 487 (In Vitro Mammalian Cell Micronucleus Test)[5]

Objective: To detect damage to chromosomes or the mitotic apparatus.

Methodology:

-

Test System: Cultured mammalian cells (e.g., human lymphocytes, CHO, V79, L5178Y, or TK6 cells).

-

Procedure: Cells are exposed to the test substance with and without metabolic activation.

-

Endpoint: After treatment, cells are harvested, and the frequency of cells containing micronuclei (small, membrane-bound DNA fragments from chromosome breaks or whole chromosomes that have not been incorporated into the daughter nuclei during mitosis) is determined.

Carcinogenicity

Guideline: OECD Test Guideline 451 (Carcinogenicity Studies)[6][7][8][9]

Objective: To observe test animals for a major portion of their life span for the development of neoplastic lesions during or after exposure to the test substance.

Methodology:

-

Animals: Typically, rats and mice are used in long-term (e.g., 2-year) studies. At least 50 animals of each sex per dose group are recommended.

-

Dose Selection: At least three dose levels plus a concurrent control group are used. The highest dose should induce some signs of toxicity without significantly altering the normal lifespan of the animals.

-

Administration: The test substance is usually administered in the diet, in drinking water, or by gavage.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are recorded regularly.

-

Pathology: A full histopathological examination of all organs and tissues is performed on all animals.

Reproductive and Developmental Toxicity

Guideline: OECD Test Guideline 421 (Reproduction/Developmental Toxicity Screening Test)[10]

Objective: To provide initial information on the possible effects of a test substance on reproductive performance and the development of offspring.

Methodology:

-

Animals: Typically, rats are used.

-

Dosing: The test substance is administered to both males and females for a period before mating, during mating, and for females, throughout gestation and lactation.

-

Endpoints:

-

Parental Animals: Mating performance, fertility, gestation length, and clinical signs of toxicity are recorded.

-

Offspring: The number of live and dead pups, pup weight, sex ratio, and any developmental abnormalities are assessed.

-

Visualizations

General Workflow for Toxicological Risk Assessment

The following diagram illustrates a typical workflow for assessing the toxicological risk of a chemical substance.

Caption: A generalized workflow for the toxicological risk assessment of a chemical substance.

Conclusion

While this compound is a valuable chemical intermediate, there is a significant lack of specific toxicological data in the public domain. The information available for the parent compound, phthalimide, suggests low acute toxicity. However, the toxicological properties of this compound could be substantially different. A comprehensive toxicological assessment following standardized OECD guidelines is necessary to fully characterize its potential hazards to human health. Researchers and drug development professionals should handle this compound with caution, adhering to best practices for chemical safety until more definitive data becomes available.

References

- 1. Phthalimide - Wikipedia [en.wikipedia.org]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 5. gov.uk [gov.uk]

- 6. policycommons.net [policycommons.net]

- 7. Oecd 541 guidelines | PPTX [slideshare.net]

- 8. quantics.co.uk [quantics.co.uk]

- 9. IN-VIVO CARCINOGENICITY STUDIES.pptx TG451 | PPTX [slideshare.net]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Methodological & Application

Application Notes: Gabriel Synthesis of Primary Amines using N-(3-Bromopropyl)phthalimide

For Researchers, Scientists, and Drug Development Professionals

Introduction